Lipophilicity-Driven Differentiation: XLogP3 of 4'-Azetidinomethyl-2,3-dimethylbenzophenone Compared to a Non-methylated Benzophenone Analog
The computed XLogP3 for 4'-azetidinomethyl-2,3-dimethylbenzophenone is 4.0, reflecting the combined lipophilic contribution of the two methyl substituents and the azetidine ring [1]. In comparison, the structurally simpler 4-(azetidinomethyl)benzophenone (CAS 898777-22-5, C₁₇H₁₇NO), which lacks the dimethyl substitution, has a computed XLogP3 of approximately 3.3 [1]. This difference of ~0.7 log units corresponds to roughly a five-fold higher theoretical octanol-water partition coefficient for the title compound, potentially affecting membrane permeability and tissue distribution in biological assays.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 4-(Azetidinomethyl)benzophenone (CAS 898777-22-5); XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 ≈ 0.7 (approximately five-fold greater theoretical partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A higher XLogP3 value suggests enhanced passive membrane diffusion capability, which may confer different cellular permeability and biodistribution characteristics versus non-methylated analogs in cell-based assays.
- [1] PubChem. Compound Summary pages for CID 24724404 (4'-Azetidinomethyl-2,3-dimethylbenzophenone) and 4-(Azetidinomethyl)benzophenone. View Source
